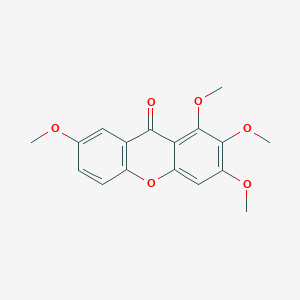
1,2,3,7-Tetramethoxyxanthone
Overview
Description
1,2,3,7-Tetramethoxyxanthone: is a xanthone derivative that is isolated from the plant Polygala tenuifolia . It is known for its bioactive properties, including its ability to reduce oxidative stress and inflammation in cells . The molecular formula of this compound is C₁₇H₁₆O₆, and it has a molecular weight of 316.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,7-Tetramethoxyxanthone can be synthesized through various methods. One common method involves the methylation of xanthone derivatives. For example, 1-hydroxy-2,3,4,5-tetramethoxyxanthone can be prepared from the aerial parts of Halenia corniculata using column chromatography and hydrolysis by hydrochloric acid . The yields of this method can vary, with some methods producing yields as high as 0.25% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the compound can be produced in the laboratory setting using the methods mentioned above. The stability of the compound is maintained for up to two years when stored at the recommended temperature of 4°C and protected from light .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,7-Tetramethoxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the xanthone core.
Substitution: Substitution reactions can introduce different substituents on the xanthone ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substituting Agents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce methoxy-substituted xanthones.
Scientific Research Applications
1,2,3,7-Tetramethoxyxanthone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3,7-Tetramethoxyxanthone involves its ability to reduce oxidative stress and inflammation in cells . The compound targets molecular pathways involved in the production of reactive oxygen species and inflammatory cytokines. By modulating these pathways, this compound can exert its protective effects on cells.
Comparison with Similar Compounds
1-Hydroxy-2,3,4,5-tetramethoxyxanthone: This compound is similar in structure but has a hydroxyl group at the 1-position.
Mangiferin: A xanthone glucoside with a similar xanthone core but different substituents.
Irisxanthone: Another xanthone derivative with a methoxy group at the 5-position and no hydroxyl group at the 7-position.
Uniqueness: 1,2,3,7-Tetramethoxyxanthone is unique due to its specific substitution pattern, which contributes to its distinct bioactive properties. Its ability to reduce oxidative stress and inflammation sets it apart from other xanthone derivatives .
Properties
IUPAC Name |
1,2,3,7-tetramethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLQNKRJVPRLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,2,3,7-Tetramethoxyxanthone and where has it been found?
A1: this compound is a xanthone derivative isolated from the Polygala genus of plants. It has been specifically identified in:
- The whole plant extract of Polygala crotalarioides [].
- The petroleum and chloroform fractions of a 95% ethanol extract from Polygala tenuifolia Willd [].
Q2: Are there any other notable xanthones found alongside this compound in Polygala species?
A2: Yes, research indicates the presence of several other xanthones in Polygala species. For instance, Polygala crotalarioides yielded four additional xanthones: 1,7-dihydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxy-7-hydroxy-anthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, and 1,2,7-trimethoxy-3-hydroxyxanthone []. Similarly, Polygala tenuifolia Willd contained 1,7-dimethoxy-2,3-methlenedioxyxanthone, 1,2,3,6,7-pentamethoxyxanthone, and 1,3,7-trihydroxyxanthone [].
Q3: What methods were used to isolate and identify this compound?
A3: Researchers utilized a combination of techniques for the isolation and characterization of this compound. These included:
- Extraction: Ethanol extraction was employed for initial extraction from Polygala crotalarioides [] while Polygala tenuifolia Willd underwent a 95% ethanol extraction followed by fractionation with petroleum ether and chloroform [].
- Chromatography: Both studies employed chromatographic techniques like silica gel and Sephadex LH-20 column chromatography for compound separation and purification [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


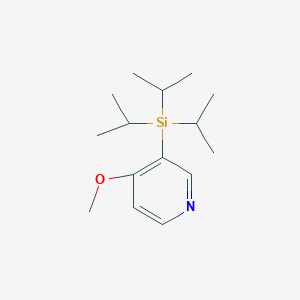
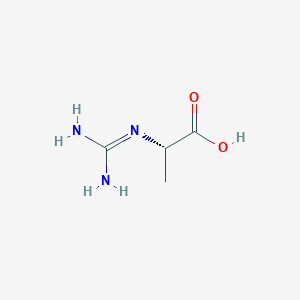
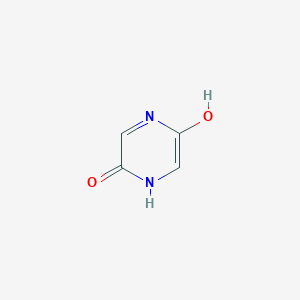
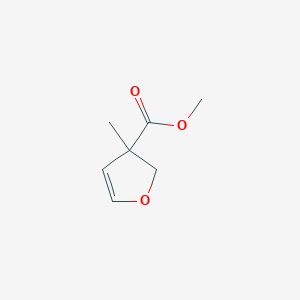
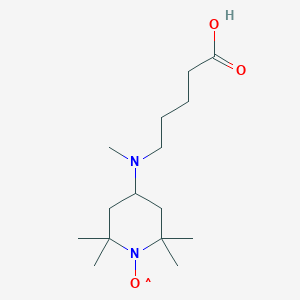
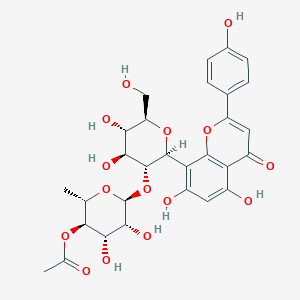
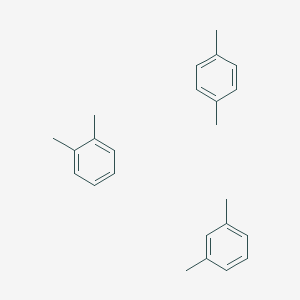


![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
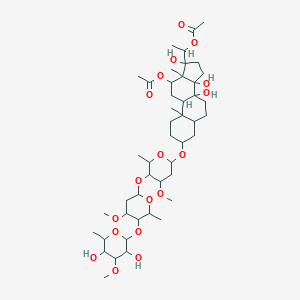
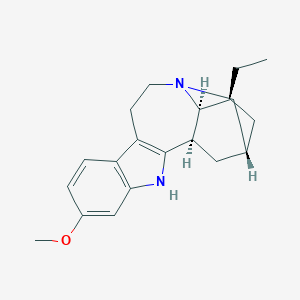
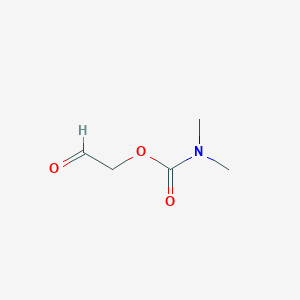
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
